1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide
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Overview
Description
1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide is a synthetic organic compound characterized by the presence of a fluorobenzoyl group, a mesityl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzoyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The mesityl group may enhance the compound’s binding affinity and specificity. The piperidinecarboxamide moiety can contribute to the overall stability and solubility of the compound .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring.
4-Fluorobenzoyl chloride: A precursor used in the synthesis of various fluorinated compounds.
Uniqueness
1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the mesityl group distinguishes it from simpler fluorobenzoyl derivatives, providing enhanced stability and reactivity.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-14-11-15(2)20(16(3)12-14)24-21(26)18-5-4-10-25(13-18)22(27)17-6-8-19(23)9-7-17/h6-9,11-12,18H,4-5,10,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFAHZGTGIXLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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